molecular formula C18H19N3O3S B2569455 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide CAS No. 851980-40-0

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

Cat. No. B2569455
M. Wt: 357.43
InChI Key: OQANJIHRWMKBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide, also known as DMABN, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has been shown to have biochemical and physiological effects that make it useful in research.

Scientific Research Applications

Antioxidant and Antibacterial Properties

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide derivatives have shown potential in the field of medicinal chemistry, particularly for their antioxidant and antibacterial activities. A study highlights the synthesis of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, which were derived from commercially available saccharine. These compounds underwent rigorous testing, indicating promising antioxidant and antibacterial properties (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Anticancer Activity

Further exploration into the therapeutic potential of this chemical structure involves the investigation of its anticancer properties. A research initiative synthesized a series of new benzothiazole acylhydrazone derivatives and evaluated their anticancer activity. These compounds showed cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cell lines. The study also examined the inhibitory effects on DNA synthesis in specific cancer cells, providing a pathway to understanding the mechanism of action of these compounds (Osmaniye et al., 2018).

Antimicrobial Activity

In the realm of microbiology, benzothiazole derivatives have been recognized for their potent antimicrobial properties. One study elaborated on the synthesis of benzothiazoles used as a scaffold for creating various derivatives with enhanced antimicrobial activity. This research contributes to the growing body of knowledge on the use of benzothiazole structures in combating microbial resistance, a major concern in contemporary medicine (Abbas et al., 2014).

Applications in Material Science

Apart from its medicinal applications, N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide derivatives have also found utility in material science. For instance, benzothiazole derivatives have been studied as corrosion inhibitors for metals, showcasing their potential in extending the life of metal-based structures and components (Hu et al., 2016).

properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-8-15-16(11(10)2)19-18(25-15)21-20-17(22)13-7-6-12(23-3)9-14(13)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANJIHRWMKBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

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